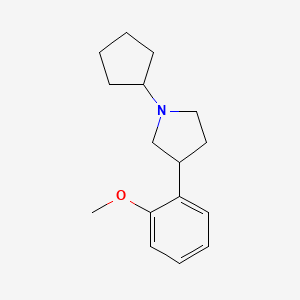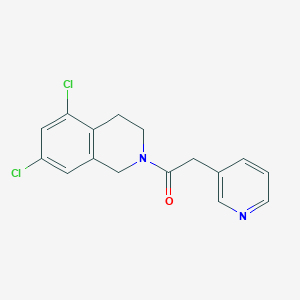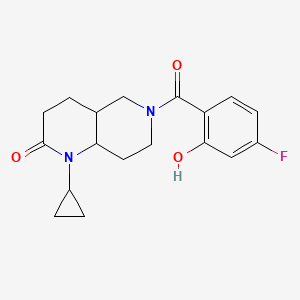
1-Cyclopentyl-3-(2-methoxyphenyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopentyl-3-(2-methoxyphenyl)pyrrolidine, also known as CPP, is a synthetic compound that belongs to the family of pyrrolidine derivatives. CPP is a potent and selective agonist of the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of the glutamate receptor. The NMDA receptor is involved in various physiological processes, including learning, memory, and synaptic plasticity. CPP has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mécanisme D'action
1-Cyclopentyl-3-(2-methoxyphenyl)pyrrolidine acts as a selective agonist of the NMDA receptor, which is a ligand-gated ion channel that is permeable to calcium, sodium, and potassium ions. The NMDA receptor is activated by the binding of glutamate and glycine, which leads to the opening of the ion channel and the influx of calcium ions into the cell. The activation of the NMDA receptor is critical for the induction of long-term potentiation (LTP), a process that underlies learning and memory. This compound enhances the activity of the NMDA receptor by binding to a specific site on the receptor and promoting its opening.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including the enhancement of synaptic plasticity, the improvement of learning and memory, and the modulation of neuroinflammation. This compound has also been shown to have neuroprotective effects in animal models of neurological disorders, including stroke and traumatic brain injury. However, the use of this compound in humans is limited due to its potential toxicity and side effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-Cyclopentyl-3-(2-methoxyphenyl)pyrrolidine is a potent and selective agonist of the NMDA receptor, which makes it a valuable tool for studying the receptor and its downstream signaling pathways. This compound has been extensively studied in animal models and has been shown to have a range of biochemical and physiological effects. However, the use of this compound in humans is limited due to its potential toxicity and side effects. In addition, the synthesis of this compound is a complex process that requires specialized equipment and expertise.
Orientations Futures
There are several future directions for the study of 1-Cyclopentyl-3-(2-methoxyphenyl)pyrrolidine and its potential applications in scientific research. One area of interest is the development of more selective and potent NMDA receptor agonists that can be used to study the receptor and its downstream signaling pathways. Another area of interest is the investigation of the potential therapeutic applications of this compound in neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Finally, the development of new synthetic methods for the production of this compound and related compounds may lead to the discovery of novel pharmacological tools and therapeutic agents.
Méthodes De Synthèse
The synthesis of 1-Cyclopentyl-3-(2-methoxyphenyl)pyrrolidine involves several steps, including the reaction of cyclopentanone with 2-methoxybenzaldehyde to form the corresponding enamine, followed by cyclization with ethyl acetoacetate. The resulting pyrrolidine intermediate is then subjected to a series of chemical reactions, including reduction and acetylation, to yield the final product, this compound. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
1-Cyclopentyl-3-(2-methoxyphenyl)pyrrolidine has been widely used in scientific research to study the NMDA receptor and its role in various physiological processes. This compound is commonly used as a pharmacological tool to selectively activate the NMDA receptor and to investigate its downstream signaling pathways. This compound has been shown to enhance synaptic plasticity and improve learning and memory in animal models. This compound has also been used to study the mechanisms of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propriétés
IUPAC Name |
1-cyclopentyl-3-(2-methoxyphenyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-18-16-9-5-4-8-15(16)13-10-11-17(12-13)14-6-2-3-7-14/h4-5,8-9,13-14H,2-3,6-7,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFALJFIVXVCSRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CCN(C2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(5-Methyl-1-phenylpyrazole-4-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B7632211.png)
![3-[[[2-Methyl-6-(trifluoromethyl)pyridine-3-carbonyl]amino]methyl]benzoic acid](/img/structure/B7632215.png)

![1-Methyl-5-[4-(pyridine-4-carbonyl)piperazine-1-carbonyl]pyrrole-3-carbonitrile](/img/structure/B7632244.png)
![3-Amino-1-[2-[(3-fluorophenyl)methyl]pyrrolidin-1-yl]propan-1-one;hydrochloride](/img/structure/B7632253.png)
![N-[[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide;hydrochloride](/img/structure/B7632260.png)
![N-[(2-propan-2-yloxypyridin-4-yl)methyl]-5-pyridin-3-yl-1H-pyrazole-4-carboxamide](/img/structure/B7632276.png)
![1-[(3-Methoxyphenyl)methyl]-4-(triazol-1-ylmethyl)piperidine](/img/structure/B7632281.png)
![2,4-difluoro-5-methyl-N-[3-(pyridin-3-ylmethylamino)propyl]benzamide;hydrochloride](/img/structure/B7632294.png)
![1-(1-Methylpyrazol-3-yl)-3-[methyl(thiophen-3-ylmethyl)amino]piperidin-2-one](/img/structure/B7632296.png)
![3-amino-N-cyclopropyl-N-[(2,5-dimethoxyphenyl)methyl]cyclopentane-1-carboxamide;hydrochloride](/img/structure/B7632312.png)

![(3-Hydroxy-2-methylphenyl)-[4-(oxan-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7632321.png)
